molecular formula C14H17N5 B2852033 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine CAS No. 1111598-17-4

3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine

Cat. No.: B2852033
CAS No.: 1111598-17-4
M. Wt: 255.325
InChI Key: HXXUUGWMGQZJTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with phenylpiperazine under controlled conditions. One common method includes the use of transition-metal-free strategies, where the pyrazine ring is coupled with phenylpiperazine in the presence of suitable catalysts and solvents . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and substituted phenylpiperazine compounds, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenylpiperazin-1-yl)pyridine-2-amine
  • 3-(3-Phenylpiperazin-1-yl)quinoline-2-amine
  • 3-(3-Phenylpiperazin-1-yl)benzene-2-amine

Uniqueness

Compared to similar compounds, 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c15-13-14(18-7-6-17-13)19-9-8-16-12(10-19)11-4-2-1-3-5-11/h1-7,12,16H,8-10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXUUGWMGQZJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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